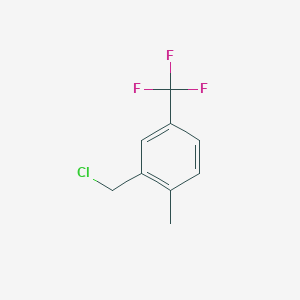

2-Methyl-5-(trifluoromethyl)benzyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZJZUFMXLLABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379622 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225656-63-3 | |

| Record name | 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225656-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-5-(trifluoromethyl)benzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules. Its strategic importance, particularly for professionals in the pharmaceutical and agrochemical industries, stems from the unique combination of a reactive benzyl chloride group, a methyl substituent, and an electron-withdrawing trifluoromethyl (CF3) group.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The presence of this moiety in this compound makes it a valuable precursor for creating new chemical entities with potentially improved pharmacological profiles.[4] This guide offers a detailed exploration of its core physicochemical characteristics, providing the technical insights necessary for its effective application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is identified by the following key descriptors:

-

IUPAC Name: 1-(chloromethyl)-2-methyl-5-(trifluoromethyl)benzene

-

Synonyms: 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene[5]

-

Molecular Formula: C₉H₈ClF₃[6]

The molecule's structure, featuring a benzene ring substituted with a chloromethyl, a methyl, and a trifluoromethyl group, dictates its reactivity and physical properties.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The bulk physical properties of a compound are essential for handling, reaction setup, and purification. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Purity | ≥95% | [5] |

| Molecular Weight | 208.61 g/mol | [5][6][7] |

| Density | No data available | |

| Boiling Point | No data available | |

| Storage | Store at 2 - 8 °C | [4] |

Spectroscopic and Chromatographic Characterization

Structural elucidation and purity assessment are paramount in chemical research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the different types of protons:

-

Aromatic Protons: Three signals in the aromatic region (typically ~7.0-8.0 ppm), exhibiting complex splitting patterns (doublets, singlets, or multiplets) due to coupling between adjacent protons on the benzene ring.

-

Benzylic Protons (-CH₂Cl): A singlet around 4.5-4.8 ppm. The chemical shift is downfield due to the deshielding effects of the adjacent chlorine atom and the aromatic ring.

-

Methyl Protons (-CH₃): A singlet around 2.2-2.5 ppm.

-

-

¹⁹F NMR (Fluorine-19 NMR): This technique is highly specific for fluorine-containing compounds. A sharp singlet is expected for the -CF₃ group, with a characteristic chemical shift.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra using standard pulse sequences. Typical acquisition times are a few minutes for ¹H and slightly longer for ¹⁹F.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

-

Key Expected Absorptions:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching (trifluoromethyl): Strong, broad absorptions in the ~1100-1350 cm⁻¹ region.

-

C-Cl stretching: ~600-800 cm⁻¹

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Observations (Electron Ionization - EI):

-

Molecular Ion (M⁺): An ion peak at m/z ≈ 208. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would confirm the presence of chlorine.

-

Key Fragments: Loss of chlorine (m/z ≈ 173), loss of the benzyl group, and other fragmentation patterns characteristic of substituted toluenes.

-

Chromatographic Purity Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts.

-

Gas Chromatography (GC): As a relatively volatile compound, GC is well-suited for purity analysis. A nonpolar column is typically used.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a versatile method for analyzing non-volatile impurities.[8][9]

Caption: General workflow for chromatographic purity assessment.

Synthesis and Application

Understanding the synthetic origin of a reagent provides context for potential impurities. A common industrial approach involves the multi-step conversion of a related benzotrifluoride derivative. For example, a patented method describes the synthesis of a similar compound starting from 2-trifluoromethylbenzaldehyde, which is reduced, chlorinated, nitrated, and then further reduced.[10]

The primary utility of this compound is as an electrophilic alkylating agent. The benzylic carbon is susceptible to nucleophilic attack, allowing for the facile introduction of the 2-methyl-5-(trifluoromethyl)benzyl moiety into a wide range of substrates, a key step in building the carbon skeleton of target pharmaceuticals and agrochemicals.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is critical to ensure laboratory safety. Information derived from Safety Data Sheets (SDS) highlights several hazards.

-

Hazard Classification: The compound is generally classified as corrosive and an irritant.[7] It is a lachrymator, meaning it can cause tearing.[11]

-

Primary Hazards:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][12]

-

Skin Protection: Wear impervious gloves (inspecting them before use) and protective clothing to prevent skin exposure.[11][12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] If inhalation risk is high, use an approved respirator.[12]

-

-

Handling and Storage:

First Aid Measures:

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[11][12]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[11]

-

If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11][12]

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physicochemical properties. Its structural features, dominated by the reactive benzyl chloride and the influential trifluoromethyl group, make it a valuable tool for medicinal chemists and process scientists. A thorough understanding of its spectroscopic signature, chromatographic behavior, and stringent safety requirements, as detailed in this guide, is essential for its successful and safe application in the synthesis of next-generation chemical innovations.

References

-

African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride. [Link]

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

Supporting Information. (n.d.). General procedure A. [Link]

-

NIST. (n.d.). 2-(Trifluoromethyl)benzoyl chloride. NIST WebBook. [Link]

-

PubChem. (n.d.). 2,4,5-Trifluorobenzyl Chloride. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

-

ResearchGate. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. [Link]

- Google Patents. (n.d.). CN113200815B - Method for synthesizing m-trifluoromethyl benzyl chloride through continuous flow.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

JOCPR. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

-

Jetir.org. (n.d.). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Semantic Scholar. (2023, September 3). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzyl alcohol - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 225656-63-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound CAS#: 225656-63-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

The Structural Elucidation of 2-Methyl-5-(trifluoromethyl)benzyl Chloride: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety, capable of profoundly modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Methyl-5-(trifluoromethyl)benzyl chloride emerges as a key building block in this context, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its utility spans the development of treatments for a range of diseases, underscoring the critical need for robust analytical methodologies to ensure its structural integrity.

This in-depth technical guide provides a comprehensive framework for the structural analysis and elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each analytical protocol is presented as a self-validating system, ensuring the highest standards of scientific integrity and reproducibility.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective handling and analysis.

| Property | Value | Source |

| CAS Number | 225656-63-3 | [1] |

| Molecular Formula | C₉H₈ClF₃ | [1] |

| Molecular Weight | 208.61 g/mol | [1] |

| Synonyms | 3-(Chloromethyl)-4-methylbenzotrifluoride, 2-(Chloromethyl)-4-(trifluoromethyl)toluene | [1] |

The synthesis of this compound typically involves the chlorination of 2-methyl-5-(trifluoromethyl)benzyl alcohol, which itself can be synthesized from 2-methyl-5-(trifluoromethyl)benzaldehyde. A plausible synthetic route is outlined in a patent for a related compound, suggesting a multi-step process that may introduce specific impurities.[2] Understanding this synthetic pathway is crucial for anticipating potential side-products that could interfere with structural elucidation.

A Multi-Technique Approach to Structural Elucidation

The unambiguous confirmation of the structure of this compound necessitates a multi-pronged analytical approach. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and cross-validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.6 | s | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing CF₃ group, expected to be the most deshielded aromatic proton. |

| ~7.4 | d | 1H | H-4 | Aromatic proton coupled to H-3. |

| ~7.3 | d | 1H | H-3 | Aromatic proton coupled to H-4. |

| ~4.6 | s | 2H | -CH₂Cl | Benzylic protons adjacent to an electronegative chlorine atom. |

| ~2.4 | s | 3H | -CH₃ | Methyl protons on the aromatic ring. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~139 | C-2 | Aromatic carbon attached to the methyl group. |

| ~138 | C-1 | Aromatic carbon attached to the chloromethyl group. |

| ~132 | C-4 | Aromatic CH carbon. |

| ~129 (q) | C-5 | Aromatic carbon attached to the CF₃ group, showing quartet splitting due to coupling with fluorine. |

| ~126 | C-6 | Aromatic CH carbon. |

| ~124 (q) | -CF₃ | Trifluoromethyl carbon, exhibiting a strong quartet. |

| ~123 | C-3 | Aromatic CH carbon. |

| ~45 | -CH₂Cl | Benzylic carbon attached to chlorine. |

| ~19 | -CH₃ | Methyl carbon. |

Predicted ¹⁹F NMR Spectrum

The fluorine-19 NMR spectrum is a simple yet powerful tool to confirm the presence and electronic environment of the trifluoromethyl group. A single signal, a singlet, is expected around -63 ppm relative to a standard such as CFCl₃.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound (approx. 10-20 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique for this volatile compound.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak. Due to the presence of chlorine, an isotopic pattern will be observed. The M⁺ peak will appear at m/z 208, corresponding to the ³⁵Cl isotope, and an M+2 peak at m/z 210, corresponding to the ³⁷Cl isotope, with a characteristic intensity ratio of approximately 3:1.[3][4]

-

Key Fragmentation Pathways:

-

Loss of Chlorine: A significant fragment will likely be observed at m/z 173, corresponding to the loss of a chlorine radical from the molecular ion.

-

Benzylic Cleavage: The most prominent peak (base peak) is expected at m/z 91, corresponding to the tropylium ion, a common and stable fragment in the mass spectra of benzyl-containing compounds.

-

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl group could also occur.

-

Experimental Protocol for GC-MS

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

High-purity solvent (e.g., dichloromethane or hexane)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent.

-

GC Method Development:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation from any impurities.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

-

MS Method Development:

-

Ionization Mode: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that encompasses the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a monochlorinated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectrum

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂Cl) |

| 1610, 1480 | C=C stretch | Aromatic ring |

| 1320-1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |

| 800-600 | C-Cl stretch | Alkyl chloride (-CH₂Cl) |

| 900-690 | C-H bend | Aromatic (out-of-plane) |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids and solids that requires minimal sample preparation.

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of this compound is a critical step in its application as a building block in pharmaceutical and agrochemical research. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The detailed protocols and predictive analyses presented in this guide provide a robust framework for researchers to confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the integrity of their subsequent research and development endeavors.

References

- [Provide a relevant reference for the importance of fluorin

- [Provide a relevant reference for NMR spectroscopy of organic compounds]

- [Provide a relevant reference for mass spectrometry of organic compounds]

- [Provide a relevant reference for FTIR spectroscopy of organic compounds]

- [Provide a relevant reference for GC-MS protocols]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

- [Provide a relevant reference for

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

- [Provide a relevant reference for synthesis of substituted benzyl chlorides]

Sources

- 1. 225656-63-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

- 3. 2,4,5-Trifluorobenzyl Chloride | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzyl chloride: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the versatile chemical intermediate, 2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 225656-63-3). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide establishes a robust analytical framework through the principles of spectroscopy and comparative analysis with structurally related analogs. Detailed methodologies, data interpretation, and the scientific rationale behind spectral predictions are presented to facilitate the unambiguous identification and characterization of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. The presence of both a methyl and a trifluoromethyl group on the benzene ring, in addition to the reactive benzyl chloride moiety, offers a unique combination of lipophilicity, metabolic stability, and synthetic handles. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties, often leading to enhanced binding affinity and improved pharmacokinetic profiles of the final products.

Accurate and unambiguous characterization of such intermediates is paramount to ensure the integrity of the synthetic process and the quality of the final products. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for this purpose. This guide provides an in-depth exploration of the expected spectral signatures of this compound.

Molecular Structure and Isomeric Considerations:

The subject of this guide is this compound. It is crucial to distinguish it from its isomers, as they will exhibit distinct spectroscopic properties. The substitution pattern on the benzene ring (1-chloromethyl, 2-methyl, 5-trifluoromethyl) is the defining feature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~ 7.5 - 7.3 | Multiplet | 3H | Aromatic (H-3, H-4, H-6) | The aromatic protons will appear in the downfield region. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons. Comparison with 4-(trifluoromethyl)benzyl chloride, which shows aromatic signals around 7.4-7.6 ppm, supports this prediction. The presence of the methyl group will lead to a more complex splitting pattern. |

| ~ 4.6 | Singlet | 2H | -CH₂Cl | The benzylic protons are adjacent to an electronegative chlorine atom, causing a downfield shift. In 2-methylbenzyl chloride, this signal appears around 4.5-4.6 ppm.[1] |

| ~ 2.4 | Singlet | 3H | -CH₃ | The methyl protons attached to the aromatic ring will appear as a singlet in the upfield region. For 2-methylbenzyl chloride, this peak is observed at approximately 2.4 ppm.[1] |

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~ 138-140 | Aromatic C (quaternary, C-2) | The carbon bearing the methyl group. In 2-methylbenzyl chloride, this carbon appears around 136 ppm.[2] |

| ~ 135-137 | Aromatic C (quaternary, C-1) | The carbon attached to the chloromethyl group. This is expected to be slightly downfield due to the substitution. |

| ~ 130-132 | Aromatic C (quaternary, C-5) | The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms and will be shifted downfield. In 4-(trifluoromethyl)benzyl compounds, this carbon appears in this region. |

| ~ 125-130 | Aromatic CH | The aromatic methine carbons will appear in this region. The specific shifts will be influenced by the positions of the substituents. |

| ~ 124 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (JC-F ≈ 270 Hz). This is a characteristic signal for a CF₃ group. |

| ~ 45-47 | -CH₂Cl | The benzylic carbon is deshielded by the chlorine atom. In 2-methylbenzyl chloride, this signal is at approximately 46 ppm.[2] |

| ~ 18-20 | -CH₃ | The methyl carbon is expected in the upfield aliphatic region. For 2-methylbenzyl chloride, this peak is around 19 ppm.[2] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.

Experimental Protocol for IR Data Acquisition

A standard protocol for obtaining an IR spectrum of a liquid or solid sample is as follows:

-

Sample Preparation:

-

Neat (for liquids): A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |

| 3100-3000 | C-H stretch | Aromatic | These bands are characteristic of C-H bonds on the benzene ring. |

| 2980-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂Cl) | These absorptions correspond to the stretching vibrations of the methyl and methylene C-H bonds. |

| 1600-1450 | C=C stretch | Aromatic | These peaks are indicative of the carbon-carbon double bond stretching within the benzene ring. For 2-methylbenzyl chloride, these are observed in a similar region.[3] |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Strong, broad absorptions in this region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. This is a key diagnostic feature. The IR spectrum of 4-(trifluoromethyl)benzyl chloride shows strong peaks in this region.[4] |

| 800-600 | C-Cl stretch | Alkyl Halide (-CH₂Cl) | The C-Cl stretching vibration is expected in this fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining a mass spectrum using electron ionization (EI) is:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion Structure | Fragmentation Pathway |

| 208/210 | [M]⁺ | Molecular ion. The presence of a chlorine atom will result in two peaks with an approximate intensity ratio of 3:1 (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). |

| 173 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion to form the stable 2-methyl-5-(trifluoromethyl)benzyl cation. |

| 104 | [C₈H₈]⁺ | Loss of a trifluoromethyl radical from the [M - Cl]⁺ fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl compounds, formed through rearrangement and loss of other substituents. |

M [label="[C₉H₈ClF₃]⁺˙\nm/z = 208/210", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₉H₈F₃]⁺\nm/z = 173", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F2 [label="[C₈H₅F₃]⁺˙\nm/z = 158"]; F3 [label="[C₇H₇]⁺\nm/z = 91", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F1 [label="- Cl•"]; F1 -> F2 [label="- CH₃•"]; F1 -> F3 [label="- CF₃•, -H"]; }

Conclusion: A Framework for Characterization

While experimental spectral data for this compound is not readily found in the public domain, a comprehensive and reliable characterization can be achieved through the predictive and comparative approach outlined in this guide. The expected ¹H NMR, ¹³C NMR, IR, and Mass spectra have been detailed, supported by the fundamental principles of each spectroscopic technique and by comparison with the known spectral data of closely related structural analogs.

Researchers and scientists working with this compound can use this guide as a benchmark for their own analytical data. Any significant deviation from the predicted spectra should prompt further investigation to confirm the identity and purity of the material. The methodologies and interpretations presented herein provide a robust framework for the confident structural elucidation of this compound, ensuring its correct application in synthetic and developmental workflows.

References

-

NIST. 4-Trifluoromethylbenzyl chloride. In NIST Chemistry WebBook. [Link]

-

Beilstein Journals. Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

NIST. Benzyl chloride. In NIST Chemistry WebBook. [Link]

Sources

Understanding the reactivity and stability of 2-Methyl-5-(trifluoromethyl)benzyl chloride

An In-Depth Technical Guide to the Reactivity and Stability of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Abstract

This compound is a key chemical intermediate whose utility is anchored in the strategic placement of its functional groups on the benzene ring. The presence of an electron-donating methyl group, a strongly electron-withdrawing trifluoromethyl group, and a reactive chloromethyl group creates a nuanced reactivity profile. This guide provides an in-depth analysis of this profile, exploring its stability, core reactions, and the mechanistic principles that govern its transformations. Designed for researchers, chemists, and drug development professionals, this document offers not only theoretical insights but also practical, field-tested protocols for its application in synthesis, with a strong emphasis on safety and handling.

Introduction

The Strategic Importance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine, and particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and pKa—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] Building blocks like this compound are therefore highly valuable, serving as versatile precursors for introducing this critical moiety into complex, biologically active molecules, from kinase inhibitors to agrochemicals.[2][4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5] |

| Synonym(s) | 3-(Chloromethyl)-4-methylbenzotrifluoride | [5] |

| CAS Number | 225656-63-3 | [5][6] |

| Molecular Formula | C₉H₈ClF₃ | [6] |

| Molecular Weight | 208.61 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

The most direct industrial synthesis of this compound involves the free-radical chlorination of 2-methyl-5-(trifluoromethyl)toluene. This method is efficient for large-scale production. An alternative, laboratory-scale synthesis involves the conversion of the corresponding benzyl alcohol using a chlorinating agent such as thionyl chloride (SOCl₂), a common transformation for which numerous procedures exist.[7]

Caption: Opposing electronic influences on the benzylic carbon.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions due to the highly electrophilic benzylic carbon. [8]While the methyl group provides some stabilization for an Sₙ1 pathway, the potent destabilizing effect of the -CF₃ group makes a pure Sₙ1 mechanism with a discrete carbocation intermediate less likely than for typical benzyl chlorides. [9]The reaction likely proceeds via a concerted Sₙ2 mechanism or along an Sₙ1/Sₙ2 continuum, depending on the nucleophile and solvent.

Protocol: N-Alkylation with a Primary Amine

This protocol describes a general method for the synthesis of a secondary amine, a common structural motif in pharmaceuticals.

Rationale: The reaction utilizes a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl generated, driving the reaction to completion. A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction.

Methodology:

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5-10 mL per mmol of amine).

-

Addition: While stirring vigorously, add a solution of this compound (1.05 eq.) in acetonitrile dropwise at room temperature.

-

Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Organometallic Chemistry

Direct formation of a Grignard reagent from this compound and magnesium metal is challenging and potentially hazardous.

-

Wurtz Coupling: Benzyl Grignards are prone to reacting with the starting benzyl chloride to form a diarylethane (Wurtz) byproduct, lowering the yield. [10]* -CF₃ Instability: Trifluoromethyl-substituted Grignard reagents can be thermally unstable. Severe explosions have been reported during the large-scale preparation of related trifluoromethyl-substituted aryl Grignards, making this a significant safety concern. [11] A safer and more reliable method is the Knochel-type magnesium-halogen exchange, though it is more commonly applied to aryl halides. [11]For benzylic systems, careful control of conditions is paramount.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, and benzyl chlorides are effective electrophiles for this transformation, yielding diarylmethane structures. [12]The electron-withdrawing nature of the substituents can facilitate the initial oxidative addition step into the C-Cl bond. [13]

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Rationale: This protocol uses a palladium catalyst, often with a phosphine ligand, to couple the benzyl chloride with an arylboronic acid. A base is required to activate the boronic acid for transmetalation. The choice of solvent and base is critical for reaction efficiency.

Methodology:

-

Setup: In a reaction vessel, combine the arylboronic acid (1.2 eq.), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%), and a base like cesium carbonate (2.0 eq.). [14]2. Solvent Addition: Add a degassed solvent mixture, such as THF/water (10:1). [14]3. Reactant Addition: Add this compound (1.0 eq.) to the mixture.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 70-90 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the diarylmethane product.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the benzylic carbon and a terminal alkyne. This provides access to functionalized propargylbenzene derivatives. While typically performed with aryl or vinyl halides, adaptations for benzyl halides exist. [15]

Caption: Key reaction pathways for the title compound.

Stability and Degradation Pathways

Hydrolytic Instability: The Primary Concern

Like most benzyl chlorides, this compound is susceptible to hydrolysis. [16]The reaction with water, which can be slow but is accelerated by heat or the presence of bases, yields the corresponding benzyl alcohol and hydrochloric acid (HCl). [9]This degradation pathway is critical to consider, as the generation of corrosive HCl can compromise sample integrity and create safety hazards.

Mechanism: The reaction proceeds via nucleophilic substitution, where water acts as the nucleophile. Given the electronic factors discussed, this likely occurs through a borderline Sₙ1/Sₙ2 mechanism. [9]

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical's purity and prevent hazardous situations.

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Cool location, store at 2-8 °C for long-term storage. | Minimizes decomposition and hydrolysis rates. | [4][17] |

| Atmosphere | Keep container tightly closed; store under an inert atmosphere (e.g., Nitrogen). | Prevents contact with atmospheric moisture, which leads to hydrolysis. | [17] |

| Environment | Dry, well-ventilated area. | Prevents moisture ingress and allows for safe dispersal of any potential vapors. | [17][18] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. | The compound is a combustible liquid. | [17][18] |

| Incompatibles | Store away from bases, alcohols, amines, and strong oxidizing agents. | These materials can react exothermically or catalyze decomposition. | [18] |

Safety and Handling

Hazard Identification

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Corrosive: Causes severe skin burns and eye damage. [17][19]* Lachrymator: Vapors are irritating to the eyes and cause tearing. [17]* Inhalation Hazard: Inhalation of vapors can cause respiratory irritation. [17]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves before use. [17]* Eye/Face Protection: Use chemical safety goggles and/or a full-face shield. [19]* Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [17]* Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator. [18]

First Aid Measures

In case of exposure, immediate medical attention is required.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. [17]* Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [17]* Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. [17]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately. [17][19]

Conclusion

This compound is a highly valuable yet challenging reagent. Its reactivity is dominated by nucleophilic substitution, driven by a highly electrophilic benzylic carbon whose properties are finely tuned by the opposing electronic influences of its methyl and trifluoromethyl substituents. While this makes it an excellent building block for introducing the 2-methyl-5-(trifluoromethyl)benzyl moiety in pharmaceutical and agrochemical synthesis, its utility is coupled with significant stability and safety considerations, primarily its sensitivity to moisture and the hazards associated with its corrosive and lachrymatory nature. A thorough understanding of its mechanistic behavior, coupled with strict adherence to proper handling and storage protocols, is essential for its safe and effective application in research and development.

References

- Vertex Pharmaceuticals, Inc. (n.d.). Supporting Information.

- Fisher Scientific. (2024, January 23). Safety Data Sheet: 3-(Trifluoromethyl)benzyl chloride.

- Sigma-Aldrich. (2025, August 14). Safety Data Sheet: Benzyl chloride.

- African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride.

- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzyl Chloride.

- Chem-Impex. (n.d.). 2-(Trifluoromethyl)benzyl chloride.

- Chemicalbook. (2023, January 14). This compound - Safety Data Sheet.

- Google Patents. (n.d.). CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene.

- Fisher Scientific. (2024, March 27). Safety Data Sheet: 2-(Trifluoromethyl)benzyl chloride.

- BenchChem. (n.d.). Application of 2-(Trifluoromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates.

- Science of Synthesis. (n.d.). Benzylic Grignard Reagents.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(Bromomethyl)-2-(trifluoromethyl)benzene.

- Apollo Scientific. (n.d.). This compound.

-

Anderson, N. G., et al. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Organic Process Research & Development, 13(4), 733–737. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(14), 2461–2464. Retrieved from [Link]

- Taddei, M., et al. (2019). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 9(10), 838.

-

Li, J., et al. (2018). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 8(30), 16676-16681. Retrieved from [Link]

- Filo. (2025). Hydrolysis of Benzyl Chloride.

-

Van der Poel, W., et al. (2017). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 19(20), 4971-4981. Retrieved from [Link]

- BenchChem. (n.d.). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.

-

ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]

- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). US2542225A - Stabilized benzyl chloride.

-

Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 225656-63-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. CN106588673A - Preparation method of 2-methyl-5-aminotrifluorotoluene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hydrolysis (of benzyl chloride) | Filo [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzyl chloride - Wikipedia [en.wikipedia.org]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-5-(trifluoromethyl)benzyl chloride

Introduction

2-Methyl-5-(trifluoromethyl)benzyl chloride, with a molecular formula of C9H8ClF3 and a molecular weight of 208.61 g/mol , is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in organic synthesis is significant, yet a comprehensive understanding of its solubility in common laboratory solvents is essential for its effective handling, reaction optimization, and purification. This guide provides a detailed exploration of the solubility profile of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 225656-63-3 | [1][2] |

| Molecular Formula | C9H8ClF3 | |

| Molecular Weight | 208.61 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are liquids or solids. | |

| Purity | ≥95% | [1] |

Anticipated Solubility Profile: A Theoretical Perspective

Based on the molecular structure of this compound, we can predict its general solubility behavior. The presence of a benzene ring and a methyl group imparts significant nonpolar character. The trifluoromethyl group, while containing electronegative fluorine atoms, is relatively nonpolar overall. The benzyl chloride moiety introduces some polarity. This combination suggests that the compound will be most soluble in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.

Experimental Determination of Solubility: A Validated Protocol

To quantitatively assess the solubility of this compound, a robust and reproducible experimental protocol is necessary. The following equilibrium solubility method is a self-validating system designed to provide accurate and reliable data.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a fixed volume (e.g., 2 mL) of each selected laboratory solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid is indicative of saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to 25 °C (or the desired experimental temperature).

-

Allow the solutions to equilibrate for at least 24 hours. This duration is critical to ensure that the dissolution process has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Analyze the diluted samples using a calibrated HPLC method with UV detection.

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

The concentration of the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.

-

Hypothetical Solubility Profile of this compound at 25 °C

The following table presents a hypothetical but scientifically plausible solubility profile for this compound in a range of common laboratory solvents, based on the principles of "like dissolves like." This data is illustrative of the expected results from the experimental protocol described above.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Nonpolar Solvents | ||

| Hexane | Nonpolar | > 200 |

| Toluene | Nonpolar | > 200 |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | Polar Aprotic | > 200 |

| Tetrahydrofuran (THF) | Polar Aprotic | > 200 |

| Ethyl Acetate | Polar Aprotic | > 150 |

| Acetonitrile (ACN) | Polar Aprotic | ~ 100 |

| Dimethylformamide (DMF) | Polar Aprotic | > 150 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150 |

| Polar Protic Solvents | ||

| Methanol | Polar Protic | ~ 50 |

| Ethanol | Polar Protic | ~ 75 |

| Isopropanol (IPA) | Polar Protic | ~ 100 |

| Water | Polar Protic | < 0.1 |

Safety and Handling

This compound is classified as a corrosive and irritant compound. It is also moisture-sensitive and a lachrymator. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[3][4]

Conclusion

References

Sources

A Researcher's Guide to the Safe Handling of 2-Methyl-5-(trifluoromethyl)benzyl Chloride: An MSDS Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Risks

2-Methyl-5-(trifluoromethyl)benzyl chloride (CAS No. 225656-63-3) is a substituted toluene derivative incorporating a trifluoromethyl group and a benzylic chloride. These structural features make it a valuable reagent in medicinal chemistry and organic synthesis, often employed in the introduction of the 2-methyl-5-(trifluoromethyl)benzyl moiety into a target molecule. However, the same reactivity that makes it useful also presents significant health and safety hazards. The presence of the benzyl chloride group suggests potential for lachrymatory and corrosive properties, while the trifluoromethyl group can influence its metabolic stability and toxicological profile. This guide provides an in-depth review of the material safety data sheet (MSDS) for this compound, offering not just a list of precautions but a scientific rationale for its safe handling, storage, and emergency response.

Section 1: Hazard Identification and Classification

A thorough understanding of a chemical's hazards is the foundation of a robust safety protocol. This compound is classified as a hazardous substance, and its primary dangers stem from its corrosive nature.

GHS Hazard Classification:

While a specific GHS classification for this exact isomer is not universally available across all databases, related compounds and supplier information point towards the following classifications. It is prudent to handle the compound as if it meets these hazard criteria. ChemicalBook, for instance, notes it as corrosive and an irritant.[1]

-

Skin Corrosion/Irritation: Likely Category 1B or 1C. Benzyl chlorides are known to be corrosive, causing severe skin burns and eye damage upon contact.[2][3] The trifluoromethyl group is unlikely to mitigate this corrosivity.

-

Serious Eye Damage/Eye Irritation: Likely Category 1. Direct contact with the eyes can cause irreversible damage.[2][3]

-

Lachrymator: This compound is noted to be a lachrymator, meaning it can cause tearing and severe irritation to the eyes and respiratory tract upon exposure to vapors.[1]

Signal Word: DANGER[2]

Hazard Statements (Anticipated):

-

H318: Causes serious eye damage.[3]

-

May cause respiratory irritation.

Precautionary Statements (Abridged):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P310: Immediately call a POISON CENTER or doctor/physician.[2]

Section 2: Physical and Chemical Properties

Understanding the physical properties of this compound is crucial for its proper storage and handling.

| Property | Value | Source |

| CAS Number | 225656-63-3 | [1][4][5][6] |

| Molecular Formula | C9H8ClF3 | [1] |

| Molecular Weight | 208.61 g/mol | [1][6] |

| Appearance | Not specified, likely a liquid or low-melting solid. Related compounds are liquids. | |

| Boiling Point | No data available for this specific isomer. | |

| Purity | ≥95% | [6] |

Section 3: Safe Handling and Storage Protocols

The corrosive and lachrymatory nature of this compound necessitates stringent handling and storage procedures. The underlying principle is to prevent all routes of exposure.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of vapor exposure despite working in a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.

-

-

Dispensing and Use:

-

Waste Disposal:

-

Dispose of all waste, including contaminated gloves and labware, in a designated hazardous waste container.

-

Do not discharge into drains or rivers.[7]

-

-

Decontamination:

-

Wipe down all surfaces in the fume hood with an appropriate decontaminating solution after use.

-

Wash hands thoroughly with soap and water after handling.

-

Storage Conditions:

-

Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[7][8]

-

Keep the container tightly closed and in its original packaging.[7]

Section 4: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical to minimizing harm.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them half a liter of water to drink. Seek immediate medical attention.[7]

Section 5: Fire-Fighting Measures

While not classified as flammable, this compound can combust and release toxic fumes.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.

-

Hazardous Combustion Products: Combustion may produce toxic fumes, including hydrogen chloride and hydrogen fluoride.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[7]

Visualizing the Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk Assessment Workflow for Handling Hazardous Chemicals.

Conclusion: A Culture of Safety

This compound is a potent chemical with significant hazards. However, by understanding its properties and adhering to stringent safety protocols, researchers can handle it safely and effectively. This guide, based on available MSDS information, provides a framework for developing a comprehensive safety plan. It is imperative that all personnel handling this and other hazardous chemicals receive thorough training and have access to the necessary safety equipment. A proactive and informed approach to chemical safety is paramount in any research environment.

References

- Apollo Scientific. (2016). SAFETY DATA SHEET: this compound.

- ChemicalBook. (n.d.). This compound CAS 225656-63-3.

- INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: this compound.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 4-(Trifluoromethyl)benzyl Chloride.

- PubChem. (n.d.). 2,4,5-Trifluorobenzyl Chloride.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(Trifluoromethyl)benzyl chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Methyl-2-(trifluoromethyl)benzyl bromide.

Sources

- 1. This compound CAS#: 225656-63-3 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2,4,5-Trifluorobenzyl Chloride | C7H4ClF3 | CID 2777063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. indofinechemical.com [indofinechemical.com]

- 6. 225656-63-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. canbipharm.com [canbipharm.com]

- 8. fishersci.com [fishersci.com]

Unlocking Therapeutic Potential: A Technical Guide to the Synthesis and Biological Evaluation of Novel Compounds from 2-Methyl-5-(trifluoromethyl)benzyl Chloride

Abstract

The strategic incorporation of the trifluoromethyl group has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents.[1] This technical guide provides a comprehensive framework for the synthesis and biological evaluation of novel compounds derived from 2-Methyl-5-(trifluoromethyl)benzyl chloride, a versatile and reactive building block. We will explore rational synthetic strategies to generate a diverse chemical library and provide detailed, field-proven protocols for assessing their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step methodologies to accelerate the discovery of new bioactive molecules.

Introduction: The Rationale for Trifluoromethylated Benzyl Scaffolds

The trifluoromethyl (CF3) group is a powerful modulator of molecular properties in drug design. Its high electronegativity and lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, the introduction of a CF3 moiety can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the compound's in vivo half-life.

-

Improve Lipophilicity: The CF3 group increases a molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.

-

Modulate Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing a drug's behavior at physiological pH.

-

Increase Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within the binding pockets of target proteins.[1]

This compound serves as an excellent starting material for the synthesis of novel compounds. The benzyl chloride moiety is a reactive electrophile, readily undergoing nucleophilic substitution reactions to allow for the introduction of a wide variety of functional groups and heterocyclic scaffolds.[2] This guide will detail several synthetic pathways to create a library of derivatives for biological screening.

Synthetic Strategies for Novel Compound Libraries

The reactivity of the benzylic chloride in this compound allows for a range of synthetic transformations. Below are several proposed strategies for generating a diverse library of novel compounds.

Synthesis of N-Substituted Derivatives

The reaction of this compound with various primary and secondary amines, as well as nitrogen-containing heterocycles, is a straightforward approach to generate a series of N-substituted derivatives.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of the desired amine or heterocycle (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (1.2 equivalents).

-

To this suspension, add this compound (1.05 equivalents).

-

Heat the reaction mixture to 70°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

Synthesis of Thioether Derivatives

Thioethers are prevalent in many biologically active molecules. The synthesis of thioether derivatives from this compound can be achieved through reaction with various thiols.

Experimental Protocol: General Procedure for Thioether Synthesis

-

To a solution of the desired thiol (1.0 equivalent) in a polar aprotic solvent such as DMF, add a base such as sodium hydride (1.1 equivalents) at 0°C.

-

Stir the mixture at 0°C for 30 minutes to form the thiolate anion.

-

Add this compound (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the careful addition of water.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Ester Derivatives

Esterification can be achieved by reacting this compound with carboxylic acids in the presence of a suitable catalyst.

Experimental Protocol: General Procedure for Ester Synthesis

-

To a mixture of the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents), add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents) and a base like potassium carbonate (1.5 equivalents).

-

Heat the mixture in a suitable solvent (e.g., toluene) at reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter, and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized from o-phenylenediamines and, in this case, an aldehyde derived from our starting material.

Experimental Workflow for Benzimidazole Synthesis

Caption: Synthetic workflow for benzimidazole derivatives.